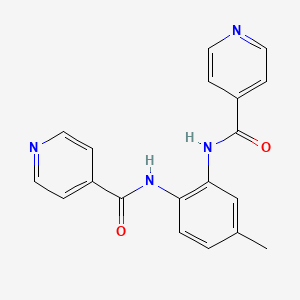
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are known to play a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit a wide range of other biochemical and physiological effects, which may have potential applications in the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is the further optimization of its synthesis method, with the goal of improving yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapies. Finally, there is a need for further studies to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a wide range of biochemical and physiological effects, including potent anti-cancer activity and neuroprotective effects. While there are some limitations to its use in certain experimental settings, there are many potential future directions for the study of this compound, including the development of new therapies for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-bromobenzaldehyde and phenylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with 4-chlorobutyryl chloride to yield the final product. This synthesis method has been extensively studied and optimized for high yields and purity.
Applications De Recherche Scientifique
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to exhibit a wide range of scientific research applications. One of its primary applications is in the field of cancer research, where it has been found to exhibit potent anti-cancer activity. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-6-4-5-11(9-12)15-14(16(18)21)10-20(19-15)13-7-2-1-3-8-13/h1-10H,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRWLDTCSJISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0091311.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)


![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)




![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)